3-Bromo-4-fluorothiophenol
Overview
Description
3-Bromo-4-fluorothiophenol: is an organosulfur compound with the molecular formula C6H4BrFS and a molecular weight of 207.06 g/mol . This compound is characterized by the presence of both bromine and fluorine atoms attached to a thiophenol ring, making it a valuable building block in organic synthesis and various chemical research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-fluorothiophenol typically involves the halogenation of thiophenol derivatives. One common method includes the bromination of 4-fluorothiophenol using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst . The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods: Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the process . Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-4-fluorothiophenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction Reactions: The compound can be reduced to form thiophenol derivatives with different substituents.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.
Major Products Formed:
Substitution: Formation of various substituted thiophenol derivatives.
Oxidation: Formation of disulfides or sulfonic acids.
Reduction: Formation of reduced thiophenol derivatives.
Scientific Research Applications
Chemistry: 3-Bromo-4-fluorothiophenol is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor in the preparation of pharmaceuticals, agrochemicals, and materials science .
Biology: In biological research, this compound is used to study the effects of halogenated thiophenols on biological systems. It can be used to investigate enzyme inhibition and protein interactions .
Medicine: Its unique structure allows for the exploration of novel therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes, pigments, and polymers .
Mechanism of Action
The mechanism of action of 3-Bromo-4-fluorothiophenol involves its interaction with molecular targets such as enzymes and proteins. The presence of halogen atoms enhances its reactivity and binding affinity to specific sites on target molecules . The thiol group can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition or modulation of protein function . Additionally, the compound can participate in redox reactions, affecting cellular redox balance and signaling pathways .
Comparison with Similar Compounds
4-Fluorothiophenol: Lacks the bromine atom, making it less reactive in certain substitution reactions.
3,5-Difluorothiophenol: Contains two fluorine atoms, which can alter its reactivity and binding properties compared to 3-Bromo-4-fluorothiophenol.
2,4-Difluorothiophenol: The position of the fluorine atoms affects its chemical behavior and applications.
Uniqueness: this compound is unique due to the presence of both bromine and fluorine atoms on the thiophenol ring. This combination of halogens provides distinct reactivity and binding characteristics, making it a versatile compound in various chemical and biological applications .
Properties
IUPAC Name |
3-bromo-4-fluorobenzenethiol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrFS/c7-5-3-4(9)1-2-6(5)8/h1-3,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXQRAQKAGXRFEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrFS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70650172 | |
Record name | 3-Bromo-4-fluorobenzene-1-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70650172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
942473-85-0 | |
Record name | 3-Bromo-4-fluorobenzene-1-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70650172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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